PKCβII vs. PKCβI Isoform Selectivity: A 9.3-Fold Window for Targeted Inhibition
CGP-53353 exhibits a 9.3-fold selectivity for inhibiting PKCβII over the PKCβI isoform. This differential activity is critical for experimental designs aiming to dissect the specific role of PKCβII in pathological processes such as diabetic atherosclerosis . In contrast, broad-spectrum inhibitors like staurosporine do not provide this isoform-level discrimination, inhibiting PKCα, PKCγ, and PKCη with IC50 values ranging from 2 to 5 nM .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.41 μM |
| Comparator Or Baseline | 3.8 μM |
| Quantified Difference | 9.3-fold |
| Conditions | PKCβII vs. PKCβI in an in vitro kinase assay |
Why This Matters
This quantifiable selectivity window enables researchers to confidently attribute observed phenotypic changes to PKCβII inhibition rather than off-target effects on PKCβI.
